molecular formula C4H2ClIO2S2 B2708749 3-Iodothiophene-2-sulfonyl chloride CAS No. 2230803-95-7

3-Iodothiophene-2-sulfonyl chloride

Cat. No.: B2708749
CAS No.: 2230803-95-7
M. Wt: 308.53
InChI Key: XXILRJQKPAFYEO-UHFFFAOYSA-N
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Description

3-Iodothiophene-2-sulfonyl chloride is an organosulfur compound that features a thiophene ring substituted with an iodine atom at the 3-position and a sulfonyl chloride group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodothiophene-2-sulfonyl chloride typically involves the iodination of thiophene derivatives followed by sulfonylation. One common method includes the direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives. This reaction is carried out using molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the processes likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Iodothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

    Substitution Products: Thiophene derivatives with various functional groups replacing the sulfonyl chloride.

    Coupling Products: Biaryl or heteroaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

3-Iodothiophene-2-sulfonyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromothiophene-2-sulfonyl chloride
  • 3-Chlorothiophene-2-sulfonyl chloride
  • 2-Iodothiophene-3-sulfonyl chloride

Uniqueness

3-Iodothiophene-2-sulfonyl chloride is unique due to the presence of both an iodine atom and a sulfonyl chloride group on the thiophene ring. This combination provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The iodine atom allows for efficient cross-coupling reactions, while the sulfonyl chloride group facilitates nucleophilic substitutions.

Properties

IUPAC Name

3-iodothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIO2S2/c5-10(7,8)4-3(6)1-2-9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXILRJQKPAFYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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